Bienvenue dans la boutique en ligne BenchChem!

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide

medicinal chemistry ADME prediction lead optimization

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide (MW 246.30) fills a critical gap in diverse kinase/GPCR screening libraries. Its estimated TPSA of ~56 Ų (intermediate between 42 Ų cyclobutane and 70 Ų benzothiophene analogs) supports balanced permeability and solubility for cellular phenotypic assays. The sp³-hybridized oxolane oxygen offers an H-bond acceptor interaction vector absent in HBA-deficient cyclobutane analogs, enabling unique binding modes in SPR/NMR cascades. As a low-MW probe (0 Ro5 violations) for COX-2/ubiquitin hydrolase panels, it leaves ample room for medchem optimization. Specifically request 2320444-65-1 to secure the oxolane chemotype, as congener substitution will alter ADME and recognition profiles.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2320444-65-1
Cat. No. B2481240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide
CAS2320444-65-1
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C14H18N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h3,6,8,11,13H,1-2,4-5,7,9H2,(H,16,17)
InChIKeyMGOQQZDCHJXKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide (CAS 2320444-65-1): Structural Overview and Comparator Context for Procurement


N-[(6-Cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide (CAS 2320444-65-1, molecular formula C₁₄H₁₈N₂O₂, MW 246.30 g/mol) is a synthetic carboxamide research compound composed of a cyclopropyl-substituted pyridine core linked via a methylene bridge to an oxolane (tetrahydrofuran) 2-carboxamide moiety . It is catalogued exclusively for research and development purposes and belongs to a broader chemotype of cyclopropylpyridinyl-methyl carboxamides that have attracted attention as kinase inhibitor scaffolds and probe molecules in drug discovery [1]. Critically, no primary peer-reviewed publications or patents were identified that contain experimental biological or pharmacological data for this specific compound as of April 2026. All differentiation claims presented below therefore rest on computable physicochemical properties, structural comparisons with close analogs supported by authoritative databases, and class‑level inferences derived from compounds sharing the 6‑cyclopropylpyridin‑3‑yl pharmacophore.

Why Generic Substitution of N-[(6-Cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide with In‑Class Analogs Carries Risk


Cyclopropylpyridinyl‑methyl carboxamide analogs sharing the same pyridine‑cyclopropyl scaffold can exhibit large differences in topological polar surface area (TPSA), lipophilicity (logP), hydrogen‑bond acceptor count, and molecular weight that profoundly influence solubility, permeability, metabolic stability, and off‑target liability—even in the absence of target‑specific potency data [1][2]. For example, replacing the saturated oxolane ring of 2320444-65-1 with an aromatic benzothiophene (CAS 2097863-48-2) increases TPSA from an estimated ∼56 Ų to 70.2 Ų and logP from ∼0.8–1.5 to 3.6, altering ADME behavior well beyond what a simple potency comparison would capture [3]. Likewise, substituting the oxolane with a cyclobutane (CAS 2320143-34-6) removes one hydrogen‑bond acceptor and shrinks PSA to 42 Ų, changing the complement of interaction vectors available for molecular recognition [2]. These physicochemical discontinuities mean that even highly similar congeners cannot be presumed interchangeable for screening, chemical biology, or medicinal chemistry campaigns without direct comparative data. Users seeking a screening‑set compound with a saturated oxygen heterocycle capable of acting as both a hydrogen‑bond acceptor and a conformational constraint should specifically procure 2320444-65-1 rather than defaulting to a more available analog.

N-[(6-Cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence


Topological Polar Surface Area Balanced Between Cyclobutane and Benzothiophene Analogs

The estimated topological polar surface area (TPSA) of the target compound is approximately 55.8 Ų, placing it at an intermediate value between the cyclobutane analog (42 Ų) and the benzothiophene analog (70.2 Ų) [1][2]. TPSA values in this narrow mid‑range (50–80 Ų) have been strongly associated with favorable oral absorption and blood–brain barrier penetration in validated prediction models [3]. The intentionally intermediate TPSA may translate into a differentiated ADME profile offering a balance of solubility and passive permeability that neither the more polar benzothiophene nor the less polar cyclobutane congener can recapitulate.

medicinal chemistry ADME prediction lead optimization

Saturated Oxolane Ring Adds a Hydrogen-Bond Acceptor Not Present in the Cyclobutane Analog

The target compound contains three hydrogen‑bond acceptors (oxolane ether oxygen, carboxamide carbonyl oxygen, pyridine nitrogen) versus only two acceptors for the direct cyclobutane replacement analog (CAS 2320143-34-6), which lacks the ring oxygen atom [1][2]. In addition, the oxolane oxygen provides an sp³‑hybridised lone‑pair geometry distinct from the planar carbonyl and aromatic nitrogen acceptors, offering a geometrically orthogonal interaction vector for protein‑ligand binding [3]. The difference of one H‑bond acceptor is non‑trivial in fragment‑based drug discovery and scaffold‑hopping campaigns where every polar interaction can govern target selectivity.

structure–activity relationship molecular recognition fragment-based design

Lipophilicity (logP) in the Drug-Like Sweet Spot Relative to High-logP Analogs

The target compound's estimated logP lies in the range 0.8–1.5 (based on fragment constants and structural comparison with the cyclobutane analog XLogP3 = 1.5), substantially lower than the benzothiophene analog whose XLogP3 is 3.6 [1][2]. Lipophilicity is a primary determinant of promiscuous off‑target binding, CYP450 inhibition, and poor aqueous solubility. Compounds with logP below 3 are strongly preferred in early‑stage screening cascades to avoid attrition from lipophilicity‑driven toxicity [3]. The target compound's markedly lower logP versus the benzothiophene congener represents a tangible procurement advantage for teams prioritizing drug‑like chemical space.

drug-likeness lipophilic efficiency off-target risk

Lower Molecular Weight Confers Ligand Efficiency Advantage over the Benzothiophene Analog

At 246.30 g/mol, the target compound is 62.1 Da (20%) lighter than the benzothiophene analog (308.40 g/mol) [1]. In fragment‑based and hit‑to‑lead campaigns, lower molecular weight directly improves ligand efficiency (LE = 1.4 × pIC₅₀ / heavy‑atom count), meaning the target compound would need a substantially weaker IC₅₀ to achieve the same LE [2]. Even without target‑specific potency data, procurement of the lower‑MW oxolane variant provides greater headroom for subsequent optimization when adding potency‑enhancing substituents while remaining within the Rule‑of‑Five boundaries.

ligand efficiency fragment-based drug discovery lead metrics

DrugMapper Target Prediction Profile Suggests Cyclooxygenase-2 and Multi-Indication Potential

Computational target prediction via DrugMapper (IDAAPM, University of Helsinki) assigns the target compound a primary predicted mechanism of Cyclooxygenase-2 (COX-2) inhibition, with disease associations spanning melanoma, tuberculosis, bone neoplasms, rheumatoid arthritis, osteoarthritis, and HIV [1]. The prediction carries the standard caveats of any computational method: no experimental COX-2 IC₅₀, selectivity, or cellular activity data are available for this compound. The prediction profile is provided as a hypothesis‑generating differentiation tool—distinct from close analogs that lack any publicly available predicted or experimental target annotation—and must be verified by the end user through direct biochemical assay.

computational target prediction drug repurposing COX-2 inhibitor

Cyclopropyl–Pyridine Pharmacophore Contextualised Through BindingDB Activity Data on Related Scaffolds

Compounds bearing the 6‑cyclopropylpyridin‑3‑yl pharmacophore have demonstrated experimentally validated activity against a range of therapeutically relevant targets. BindingDB records document a close structural relative (4-((6-cyclopropylpyridin-3-yl)methyl)-1-fluoro-N-((1S,2S)-2-hydroxycyclohexyl)-2-naphthamide) as a muscarinic acetylcholine M1 receptor modulator with EC₅₀ = 347 nM (rat) and 230 nM (human) in CHO cell‑based assays [1]. A distinct chemotype containing a 2‑cyclopropylpyridin‑3‑yl moiety inhibited ubiquitin carboxyl‑terminal hydrolase 1 with an IC₅₀ of 50 nM in a TR‑FRET‑based HTS assay [2]. These data, while not from the target compound itself, establish the broader pharmacophore as privileged for engaging diverse protein targets at sub‑micromolar concentrations, providing class‑level confidence that the target compound's scaffold is biologically relevant.

kinase inhibitor GPCR modulator pharmacophore validation

Best Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide (CAS 2320444-65-1)


Medicinal Chemistry Hit‑to‑Lead Libraries Requiring Intermediate‑PSA, Drug‑Like Screening Compounds

Procurement teams assembling diverse screening libraries for oral‑bioavailability‑focused hit‑to‑lead programs should select 2320444-65-1 as a representative of the saturated‑oxygen‑heterocycle carboxamide chemotype with an estimated TPSA of ~56 Ų—deliberately positioned between the 42 Ų cyclobutane analog and the 70 Ų benzothiophene analog [1]. This intermediate polarity is predicted to support both passive membrane permeability and adequate aqueous solubility, making the compound suitable for cellular phenotypic screens and biochemical assays where extreme lipophilicity would introduce assay interference or non‑specific binding [2].

Fragment‑Based Drug Discovery Campaigns Exploiting the Oxolane Oxygen as a Unique H‑Bond Acceptor

The oxolane ring oxygen distinguishes 2320444-65-1 from cyclobutane and benzothiophene analogs by providing an sp³‑hybridised hydrogen‑bond acceptor in a geometrically constrained five‑membered ring [1]. In fragment‑based screening cascades that rely on SPR, NMR, or X‑ray crystallography, this additional interaction vector may enable binding modes not accessible to the HBA‑deficient cyclobutane analog. Procurement of the target compound specifically—rather than the cyclobutane congener—is warranted when the fragment library design calls for capturing polar interactions with backbone amides or side‑chain hydroxyls in the target protein's binding pocket [2].

COX‑2 Inhibitor Hypothesis Testing in Phenotypic and Target‑Based Assays

Based on the DrugMapper computational prediction that assigns the primary target mechanism as Cyclooxygenase-2 inhibition with disease associations to inflammation, pain, and oncology indications [1], 2320444-65-1 may be deployed in COX‑2 enzyme inhibition assays, cellular prostaglandin E₂ production assays, or broader inflammation‑focused phenotypic screens. The prediction is computational and unvalidated; users must confirm activity experimentally. The compound's favorable drug‑likeness metrics (MW 246.30, predicted logP < 1.5, zero Rule‑of‑Five violations) [2] support its use in cell‑based assays without the solubility or cytotoxicity concerns commonly encountered with more lipophilic analogs such as the benzothiophene derivative [3].

Pharmacophore‑Guided Kinase or GPCR Panel Screening Leveraging the Cyclopropylpyridinyl Scaffold

BindingDB records confirm that compounds bearing the 6‑cyclopropylpyridin‑3‑yl pharmacophore are capable of engaging diverse protein targets—including GPCRs (M1 mAChR, EC₅₀ 230–347 nM) and ubiquitin hydrolases (USP1, IC₅₀ 50 nM)—at sub‑micromolar potencies [1]. 2320444-65-1 can therefore serve as an unoptimized screening probe for kinase profiling panels (e.g., Eurofins KinaseProfiler) or GPCR panels to identify novel targets for the oxolane‑containing chemotype. Procurement for broad‑panel screening is scientifically rational because the pharmacophore is biologically validated, and the compound's low molecular weight leaves ample room for subsequent medicinal chemistry optimization guided by any hits identified [2].

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.